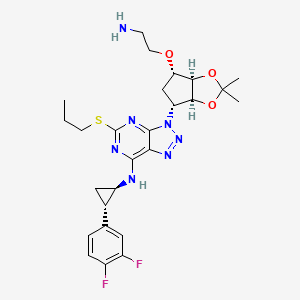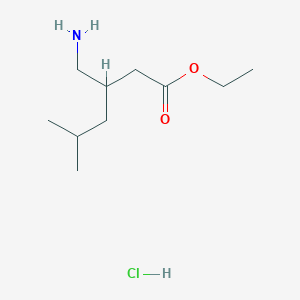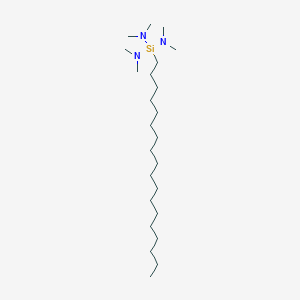
Deshydroxy Amino Ticagrelor Acetonide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deshydroxy Amino Ticagrelor Acetonide is a derivative of ticagrelor, a well-known antiplatelet agent used in the treatment of acute coronary syndrome. This compound is a modified version of ticagrelor, designed to enhance its pharmacological properties and reduce potential side effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Deshydroxy Amino Ticagrelor Acetonide involves multiple steps, starting with the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol. This is followed by the construction of a triazole compound through diazotization using a green reagent, Resin-NO2, in a water and acetonitrile mixture . The final steps involve condensation with a cyclopropylamine derivative and deprotection using hydrochloric acid in dichloromethane .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for scalability and safety. The process involves careful control of reaction conditions, such as temperature and reagent addition patterns, to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Deshydroxy Amino Ticagrelor Acetonide undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic or electrophilic reagents under controlled conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like dichloromethane or chloroform.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound .
Applications De Recherche Scientifique
Deshydroxy Amino Ticagrelor Acetonide has a wide range of applications in scientific research:
Chemistry: Used as a reference material for analytical studies and method development.
Biology: Investigated for its effects on platelet aggregation and cardiovascular health.
Medicine: Explored as a potential therapeutic agent for conditions related to platelet aggregation.
Industry: Utilized in the development of new antiplatelet drugs and formulations.
Mécanisme D'action
Deshydroxy Amino Ticagrelor Acetonide exerts its effects by inhibiting the P2Y12 receptor, which plays a crucial role in platelet aggregation. The compound binds reversibly to the receptor, preventing adenosine diphosphate (ADP) from activating it. This inhibition reduces platelet aggregation and thrombus formation, providing therapeutic benefits in conditions like acute coronary syndrome .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ticagrelor: The parent compound, known for its potent antiplatelet effects.
Clopidogrel: Another P2Y12 receptor inhibitor but requires metabolic activation.
Prasugrel: Similar to clopidogrel but with a faster onset of action.
Uniqueness
Deshydroxy Amino Ticagrelor Acetonide stands out due to its enhanced pharmacological properties, such as faster onset and reversible inhibition, compared to its parent compound and other similar agents .
Propriétés
Formule moléculaire |
C26H33F2N7O3S |
|---|---|
Poids moléculaire |
561.6 g/mol |
Nom IUPAC |
3-[(3aR,4S,6R,6aS)-4-(2-aminoethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]-N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C26H33F2N7O3S/c1-4-9-39-25-31-23(30-17-11-14(17)13-5-6-15(27)16(28)10-13)20-24(32-25)35(34-33-20)18-12-19(36-8-7-29)22-21(18)37-26(2,3)38-22/h5-6,10,14,17-19,21-22H,4,7-9,11-12,29H2,1-3H3,(H,30,31,32)/t14-,17+,18+,19-,21-,22+/m0/s1 |
Clé InChI |
NMINGIFURSBTRY-FYEBJQQMSA-N |
SMILES isomérique |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@@H]4[C@H]3OC(O4)(C)C)OCCN)N[C@@H]5C[C@H]5C6=CC(=C(C=C6)F)F |
SMILES canonique |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)OCCN)NC5CC5C6=CC(=C(C=C6)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-amino-3-[3-[5-[(2R)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B13433942.png)









![N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide](/img/structure/B13434002.png)
![5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone](/img/structure/B13434016.png)
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434019.png)

